N-(2-(methylthio)-4-phenylthiazol-5-yl)thiophene-2-carboxamide
Description
N-(2-(Methylthio)-4-phenylthiazol-5-yl)thiophene-2-carboxamide is a thiazole-based compound featuring a methylthio (-SMe) substituent at position 2 of the thiazole ring, a phenyl group at position 4, and a thiophene-2-carboxamide moiety at position 4. The methylthio group enhances lipophilicity and may influence metabolic stability, while the phenyl and thiophene rings contribute to π-π stacking interactions in biological targets.
Properties
IUPAC Name |
N-(2-methylsulfanyl-4-phenyl-1,3-thiazol-5-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS3/c1-19-15-16-12(10-6-3-2-4-7-10)14(21-15)17-13(18)11-8-5-9-20-11/h2-9H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRHGGBEUZIFOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(S1)NC(=O)C2=CC=CS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of N-(2-(methylthio)-4-phenylthiazol-5-yl)thiophene-2-carboxamide typically involves multi-step procedures starting with the formation of the thiazole and thiophene rings. Key steps may include:
Formation of the Thiazole Ring: : This can be achieved through the Hantzsch thiazole synthesis, where α-haloketones react with thioamides.
Introduction of the Methylthio Group: : This may involve a methylation reaction using methyl iodide or similar reagents.
Formation of the Thiophene Ring: : Thiophene synthesis might include methods like the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Coupling of the Thiazole and Thiophene Rings: : This can involve nucleophilic substitution reactions or palladium-catalyzed cross-coupling reactions.
Amidation: : The final step often involves forming the carboxamide group through the reaction of a carboxylic acid derivative with an amine.
Industrial Production Methods: : For large-scale production, optimizing reaction conditions to achieve high yields and purity is crucial. This may involve continuous flow synthesis techniques, scalable reaction conditions, and cost-effective starting materials.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction reactions may include the conversion of the nitro group to an amine using reducing agents like lithium aluminum hydride.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur, especially at reactive positions on the thiazole and thiophene rings.
Common Reagents and Conditions: : Typical reagents include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens or organometallic reagents for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dimethylformamide or acetonitrile, and catalysts like palladium.
Major Products: : The products of these reactions depend on the specific conditions but can include sulfoxides, sulfones, amines, and various substituted derivatives.
Scientific Research Applications
Chemistry: : In organic synthesis, this compound can serve as an intermediate for more complex molecule construction. Biology : Studies may explore its interactions with biological macromolecules and potential as a biochemical probe. Medicine Industry : Usage in the development of new materials with specific properties, such as polymers or electronic components.
Mechanism of Action
Molecular Targets and Pathways: : The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The precise mechanism involves binding to active sites or modulating biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and downstream effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Properties
Key Observations:
Electron-Withdrawing vs. In contrast, the methylthio (-SMe) group in the target compound is electron-donating, which may reduce reactivity but improve membrane permeability . Fluorine substituents on the phenyl ring (Compounds 12, 13) enhance metabolic stability and bioavailability by reducing susceptibility to oxidative metabolism .
Synthetic Efficiency :
Antibacterial Activity:
- Nitrothiophene carboxamides (e.g., Compounds 7, 12) exhibit narrow-spectrum antibacterial activity, likely targeting bacterial membrane integrity or enzyme function. The nitro group may act as a redox-active moiety, generating reactive intermediates that disrupt microbial pathways .
- Comparative Potency: Fluorinated phenyl derivatives (e.g., Compound 12) show enhanced activity against Gram-positive pathogens compared to non-fluorinated analogues, attributed to improved target binding and cellular uptake .
Anticancer Activity:
- While direct data for the target compound is unavailable, structurally related thiazole carboxamides (e.g., N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide) demonstrate anticancer activity (IC₅₀ = 1.61–1.98 μg/mL against HepG-2 cells). The methylthio group in the target compound could similarly modulate kinase inhibition or apoptosis pathways .
Physicochemical Properties
- Solubility : Nitro and CF₃ groups reduce aqueous solubility due to their hydrophobic nature, whereas the methylthio group may offer a balance between lipophilicity and solubility .
Biological Activity
N-(2-(methylthio)-4-phenylthiazol-5-yl)thiophene-2-carboxamide is a compound that belongs to the thiazole family, known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C15H13N3S2
- Chemical Structure : It features a thiazole ring substituted with a methylthio group and a phenyl group, linked to a thiophene carboxamide moiety.
This unique structure contributes to its biological activity, particularly in antimicrobial and anticancer applications.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In particular, this compound has been shown to possess potent antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | MIC (µg/mL) | Bacteria Tested |
|---|---|---|
| 1 | 4.51 | Bacillus subtilis |
| 2 | 3.92 | Candida albicans |
| 3 | 7.81 | Staphylococcus aureus |
The Minimum Inhibitory Concentration (MIC) values indicate that these compounds can inhibit bacterial growth effectively, with some derivatives showing better efficacy than standard antibiotics like ciprofloxacin and vancomycin .
Anticancer Activity
Thiazole derivatives have also been investigated for their anticancer properties. Studies suggest that this compound can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of apoptotic pathways.
Case Study: In Vitro Evaluation
In vitro studies on human cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations ranging from 10 to 50 µM. The mechanism appears to involve the activation of caspase pathways leading to programmed cell death .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Disruption of Membrane Integrity : It has been shown to disrupt the integrity of bacterial membranes, leading to cell lysis.
- Induction of Oxidative Stress : The compound may induce oxidative stress in cancer cells, contributing to apoptosis.
Structure-Activity Relationship (SAR)
A detailed analysis of the structure-activity relationship reveals that modifications in the thiazole ring and side chains significantly influence biological activity. Electron-withdrawing groups enhance antimicrobial efficacy, while hydrophobic substitutions improve membrane permeability.
Table 2: SAR Analysis of Thiazole Derivatives
| Modification | Effect on Activity |
|---|---|
| Electron-withdrawing groups | Increased antibacterial potency |
| Hydrophobic side chains | Enhanced cellular uptake |
Q & A
Q. What are the common synthetic routes for preparing N-(2-(methylthio)-4-phenylthiazol-5-yl)thiophene-2-carboxamide?
Methodological Answer: The synthesis typically involves sequential coupling and functionalization steps:
- Step 1 : Formation of the thiazole core via Hantzsch thiazole synthesis, using thiourea derivatives and α-haloketones.
- Step 2 : Introduction of the methylthio group at position 2 through nucleophilic substitution (e.g., using methylthiolate or dimethyl disulfide under basic conditions) .
- Step 3 : Coupling of the thiophene-2-carboxamide moiety via a carbodiimide-mediated amidation reaction (e.g., EDC/HOBt) between the thiazole amine and thiophene-2-carboxylic acid .
- Key Considerations : Protect reactive groups (e.g., amines) during coupling steps to avoid side reactions. Purification via column chromatography or recrystallization is critical for isolating the final product .
Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral signatures should researchers expect?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Aromatic protons on the phenyl (δ 7.2–7.6 ppm) and thiophene (δ 7.0–7.4 ppm) rings; methylthio group (δ 2.5–2.7 ppm, singlet).
- ¹³C NMR : Carbonyl resonance (δ ~165–170 ppm), thiazole C2-SCH3 (δ ~15–20 ppm), and aromatic carbons (δ 120–140 ppm) .
- IR Spectroscopy : Stretching vibrations for C=O (~1680 cm⁻¹), C=N (~1600 cm⁻¹), and C-S (~680 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak ([M+H]⁺) consistent with the molecular formula C₁₆H₁₃N₂OS₃ (calculated m/z: ~353.04) .
Q. How does the thiazole-thiophene scaffold influence the compound’s physicochemical properties relevant to drug discovery?
Methodological Answer:
- Lipophilicity : The methylthio group enhances lipophilicity (logP ~2.5–3.0), improving membrane permeability.
- Hydrogen Bonding : The carboxamide and thiazole nitrogen atoms serve as hydrogen bond acceptors/donors, critical for target binding .
- Metabolic Stability : The thiophene ring may undergo oxidative metabolism, necessitating stability studies in liver microsomes .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data when the compound exhibits polymorphism or disordered sulfur positions?
Methodological Answer:
- Refinement Strategies : Use SHELXL for high-resolution refinement, applying restraints to disordered sulfur atoms and testing multiple occupancy models .
- Validation : Cross-validate with spectroscopic data (e.g., NMR) to confirm molecular geometry.
- Polymorphism Screening : Explore crystallization solvents (e.g., DMSO vs. acetonitrile) and cooling rates to isolate stable polymorphs .
Q. What strategies optimize coupling reactions between thiazole and thiophene moieties to improve yields beyond 70%?
Methodological Answer:
- Catalytic Systems : Replace EDC/HOBt with PyBOP or HATU for faster amidation kinetics .
- Solvent Optimization : Use DMF or THF with molecular sieves to scavenge water and prevent hydrolysis.
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 100°C, 20 min) while maintaining yield .
Q. How does modifying the methylthio group at position 2 of the thiazole ring affect biological activity, based on SAR studies?
Methodological Answer:
- Methylthio vs. Methoxy : Replace -SCH₃ with -OCH₃ to reduce steric bulk and evaluate changes in kinase inhibition (e.g., Src/Abl targets) .
- Oxidation Studies : Convert -SCH₃ to sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) to assess metabolic activation pathways and cytotoxicity .
- Bioisosteres : Substitute with CF₃ or cyclopropyl groups to enhance target selectivity and pharmacokinetic profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
